4-Benzyl-6-bromo-2H-phthalazin-1-one

CAS No.:

Cat. No.: VC14006722

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrN2O |

|---|---|

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 4-benzyl-6-bromo-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C15H11BrN2O/c16-11-6-7-12-13(9-11)14(17-18-15(12)19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) |

| Standard InChI Key | YPUJWNUDPMQYIL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

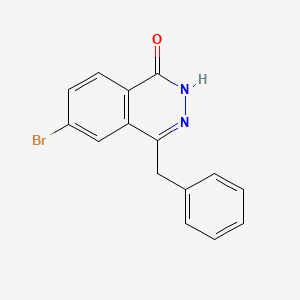

4-Benzyl-6-bromo-2H-phthalazin-1-one belongs to the phthalazinone family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 315.16 g/mol . The compound’s structure comprises a planar phthalazinone core fused with a benzene ring, modified by a benzyl group (C₆H₅CH₂-) at position 4 and a bromine atom at position 6 (Figure 1).

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| CAS Number | 51256-53-2 |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.16 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Flash Point | Not reported |

The absence of reported melting/boiling points suggests limited experimental characterization, a common issue with intermediates in synthetic pathways.

Structural Significance

The bromine atom at position 6 introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The benzyl group at position 4 enhances lipophilicity, potentially improving membrane permeability in biological systems. This dual modification aligns with strategies for optimizing drug-like properties in kinase inhibitor development .

Synthesis and Reactivity

Reactivity Profile

The bromine atom serves as a versatile handle for derivatization:

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., with boronic acids) to install aryl, heteroaryl, or alkenyl groups .

-

Nucleophilic Substitution: Replacement with amines or thiols under basic conditions.

The phthalazinone core’s NH group may participate in hydrogen bonding, influencing interactions with biological targets like kinase ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume